5-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a fluoropyridine moiety and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized through various methods, including the reaction of pyridine with fluorinating agents such as N-fluoropyridinium salts.
Construction of the Oxadiazole Ring: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling of the Fluoropyridine and Oxadiazole Units: The final step involves coupling the fluoropyridine moiety with the oxadiazole ring under suitable conditions, often using coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.
Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.
Cyclization: Cyclization reactions often require the use of dehydrating agents or catalysts to facilitate ring closure.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cyclization can produce fused heterocyclic compounds .
Scientific Research Applications
5-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be incorporated into the design of new herbicides and insecticides due to its unique chemical properties.
Materials Science: The compound’s structural features make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity through interactions with the target’s active site .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoropyridin-2-yl)boronic acid: This compound shares the fluoropyridine moiety but differs in its functional groups and overall structure.
2-Fluoropyridine: A simpler compound with a single fluorine atom on the pyridine ring.
Uniqueness
5-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the fluoropyridine and oxadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for various applications .
Properties
Molecular Formula |
C8H4FN3O3 |
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Molecular Weight |
209.13 g/mol |
IUPAC Name |
5-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4FN3O3/c9-4-1-2-5(10-3-4)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14) |
InChI Key |
OXLYANIHWBKKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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